molecular formula C9H19ClN2 B2710940 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1609402-68-7

1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B2710940
CAS No.: 1609402-68-7
M. Wt: 190.71 g/mol
InChI Key: VXYMFRUHITUDHW-UHFFFAOYSA-N
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Description

1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride is a synthetic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl ring attached to a methanamine group, which is further linked to a pyrrolidinylmethyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride typically involves multiple steps:

    Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Attachment of the Methanamine Group: This step often involves nucleophilic substitution reactions where a suitable leaving group on the cyclopropyl ring is replaced by a methanamine group.

    Introduction of the Pyrrolidinylmethyl Group: This can be done through reductive amination, where a pyrrolidine derivative reacts with formaldehyde and a reducing agent to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Batch or Continuous Flow Processes: These methods ensure high yield and purity.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

    Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methanamine group with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted cyclopropyl derivatives.

Scientific Research Applications

1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)pyrrolidine: Similar structure but lacks the methanamine group.

    Cyclopropylamine: Contains the cyclopropyl ring and amine group but lacks the pyrrolidinylmethyl group.

Uniqueness: 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride is unique due to its combination of a cyclopropyl ring, methanamine group, and pyrrolidinylmethyl group, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1609402-68-7

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c10-7-9(3-4-9)8-11-5-1-2-6-11;/h1-8,10H2;1H

InChI Key

VXYMFRUHITUDHW-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2(CC2)CN.Cl.Cl

Canonical SMILES

C1CCN(C1)CC2(CC2)CN.Cl

solubility

not available

Origin of Product

United States

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